molecular formula C24H25NO B291196 N-(2-isopropylphenyl)-3,3-diphenylpropanamide

N-(2-isopropylphenyl)-3,3-diphenylpropanamide

Cat. No. B291196
M. Wt: 343.5 g/mol
InChI Key: LHRDORYDOIQLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-3,3-diphenylpropanamide, also known as IPP, is a synthetic compound that belongs to the class of amides. IPP is widely used in scientific research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that are involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.

Mechanism of Action

N-(2-isopropylphenyl)-3,3-diphenylpropanamide acts as a modulator of the endocannabinoid system by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids such as anandamide, which are involved in regulating pain sensation and mood. By inhibiting FAAH, N-(2-isopropylphenyl)-3,3-diphenylpropanamide increases the levels of endocannabinoids in the body, leading to a reduction in pain and an improvement in mood.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects in animal models. These effects include a reduction in pain sensitivity, an improvement in mood, and an increase in appetite. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-isopropylphenyl)-3,3-diphenylpropanamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been shown to have off-target effects on other enzymes, which may complicate data interpretation. Additionally, N-(2-isopropylphenyl)-3,3-diphenylpropanamide is a relatively new compound, and its long-term safety profile has not been fully established.

Future Directions

There are several areas of future research that could be explored with N-(2-isopropylphenyl)-3,3-diphenylpropanamide. One potential direction is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of research is the investigation of N-(2-isopropylphenyl)-3,3-diphenylpropanamide's potential as a treatment for neurodegenerative diseases. Finally, the safety and efficacy of N-(2-isopropylphenyl)-3,3-diphenylpropanamide in humans need to be further studied in order to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-3,3-diphenylpropanamide involves the reaction of 2-isopropylphenylacetic acid with benzaldehyde in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with acetic anhydride to yield N-(2-isopropylphenyl)-3,3-diphenylpropanamide.

Scientific Research Applications

N-(2-isopropylphenyl)-3,3-diphenylpropanamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain management, anxiety, and depression. N-(2-isopropylphenyl)-3,3-diphenylpropanamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

3,3-diphenyl-N-(2-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C24H25NO/c1-18(2)21-15-9-10-16-23(21)25-24(26)17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3,(H,25,26)

InChI Key

LHRDORYDOIQLMI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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